GC-205
Description
GC-205 is a synthetic glycosyl coumarin compound derived from 4-methyl-7-hydroxycoumarin (4-methylumbelliferone). It functions as a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor microenvironments . These isoforms play critical roles in pH regulation, tumor progression, and metastasis. This compound exhibits low nanomolar inhibitory potency against CA IX/XII (IC₅₀ < 10 nM) while showing minimal activity against off-target isoforms CA I and II (IC₅₀ > 1,000 nM) .
Preclinical studies in the 4T1 mouse mammary tumor model demonstrated that this compound (15 mg/kg, intraperitoneal injection) significantly inhibits primary tumor growth and metastasis formation without affecting CA IX-negative tumors . Its efficacy and selectivity have positioned it as a promising candidate for advanced preclinical evaluation as an anticancer and antimetastatic agent .
Properties
Molecular Formula |
C16H18O7 |
|---|---|
Molecular Weight |
322.313 |
IUPAC Name |
4-Methyl-8-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one |
InChI |
InChI=1S/C16H18O7/c1-7-6-11(17)23-15-9(7)4-3-5-10(15)22-16-14(20)13(19)12(18)8(2)21-16/h3-6,8,12-14,16,18-20H,1-2H3/t8-,12-,13+,14+,16-/m0/s1 |
InChI Key |
PZJIAMMOOLQSAI-CQYLLCLRSA-N |
SMILES |
O=C1C=C(C)C2=C(O1)C(O[C@H]3[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O3)=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GC-205; GC 205; GC205 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues: GC-204 and Other Coumarins
GC-204, a structural analogue of GC-205, shares the same 4-methylumbelliferone backbone but differs in glycosylation. Both compounds exhibit selective inhibition of CA IX/XII, but this compound demonstrates superior in vivo efficacy. In the 4T1 model, this compound achieved significant tumor suppression at 15 mg/kg, whereas GC-204 required 30–40 mg/kg for comparable effects . GC-204 also showed moderate tumor volume reduction via intravenous administration, suggesting route-dependent pharmacokinetic differences .
Table 1: Inhibition Profiles of Glycosyl Coumarins
| Compound | CA IX IC₅₀ (nM) | CA XII IC₅₀ (nM) | CA I/II IC₅₀ (nM) | Tumor Model Efficacy (Dose) |
|---|---|---|---|---|
| This compound | <10 | <10 | >1,000 | 4T1 mammary (15 mg/kg, IP) |
| GC-204 | 15–20 | 8–10 | >1,000 | 4T1 mammary (30 mg/kg, IV) |
| 18F-FEC* | 12 | 18 | >1,000 | HT-29 colorectal (Imaging) |
*18F-FEC: A PET radionuclide-labeled coumarin used for diagnostic imaging of CA IX-positive tumors .
Sulphonamide-Based CA Inhibitors
Sulphonamides, such as CAI17 and ureido-sulphonamide, are classical CA inhibitors with broader isoform affinity. Unlike this compound, these compounds inhibit CA I/II at nanomolar concentrations, increasing the risk of off-target effects .
Table 2: Selectivity Comparison with Sulphonamides
| Compound | CA IX IC₅₀ (nM) | CA XII IC₅₀ (nM) | CA I/II IC₅₀ (nM) |
|---|---|---|---|
| This compound | <10 | <10 | >1,000 |
| Ureido-sulphonamide | 25 | 30 | 50–100 |
| CAI17 | 40 | 45 | 20–30 |
Natural Coumarins and Hybrid Compounds
Natural coumarins (e.g., compound 10) and synthetic derivatives (e.g., compounds 12 and 13) share this compound’s core structure but lack glycosyl modifications. These compounds exhibit weaker CA IX/XII inhibition (IC₅₀ = 50–200 nM) and reduced metabolic stability . Hybrid compounds, such as 18F-FEC, integrate diagnostic and therapeutic functions but require higher doses for therapeutic efficacy compared to this compound .
Key Advantages and Limitations of this compound
- Advantages :
- Limitations: Limited oral bioavailability, necessitating intraperitoneal administration . No published data on long-term toxicity or resistance mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
